1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Description
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole is a boronic ester-functionalized pyrazole derivative. The compound features a propane-2-sulfonyl group at the 1-position of the pyrazole ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety at the 4-position. This structural design enables applications in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key intermediate in forming carbon-carbon bonds for drug discovery and materials science . The sulfonyl group enhances solubility and stability, distinguishing it from simpler alkyl-substituted analogs.
Properties
Molecular Formula |
C12H21BN2O4S |
|---|---|
Molecular Weight |
300.19 g/mol |
IUPAC Name |
1-propan-2-ylsulfonyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C12H21BN2O4S/c1-9(2)20(16,17)15-8-10(7-14-15)13-18-11(3,4)12(5,6)19-13/h7-9H,1-6H3 |
InChI Key |
BTHPNRHPFDXHBW-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)S(=O)(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the boronate ester group: This step often involves the reaction of the pyrazole with a boronic acid or boronate ester under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The boronate ester group can be reduced to form boronic acids.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
Oxidation products: Sulfonic acids.
Reduction products: Boronic acids.
Substitution products: Various substituted pyrazoles.
Scientific Research Applications
1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Used in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(Propane-2-sulfonyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole depends on its specific application:
Molecular targets: Enzymes, receptors, and other proteins.
Pathways involved: Inhibition of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The propane-2-sulfonyl group in the target compound provides superior solubility in polar solvents compared to alkyl (methyl, isopropyl) or ether (isopropoxyethyl) substituents .
- Synthetic Flexibility : Most analogs are synthesized via nucleophilic substitution (e.g., alkylation or sulfonation) of a pyrazole boronate precursor, often using DMF as a solvent and K₂CO₃ as a base .
- Applications : Compounds with aryl boronate groups (e.g., phenyl-substituted analogs) are prioritized for Suzuki-Miyaura reactions , while sulfonyl derivatives may serve as intermediates in medicinal chemistry due to enhanced stability .
Reactivity and Stability
- Boronate Reactivity : All analogs retain the pinacol boronate group, enabling cross-coupling reactions. However, steric hindrance from bulky substituents (e.g., isopropyl) may reduce reaction rates compared to smaller groups (methyl) .
- Sulfonyl Group Impact : The propane-2-sulfonyl group in the target compound likely increases hydrolytic stability compared to esters or ethers, as seen in methanesulfonylmethyl analogs .
- Thermal Stability : Methyl and isopropyl derivatives are stable at room temperature, while sulfonyl-containing compounds may require refrigeration for long-term storage .
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